molecular formula C16H17N7O3S B2682996 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide CAS No. 1251633-08-5

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide

Cat. No.: B2682996
CAS No.: 1251633-08-5
M. Wt: 387.42
InChI Key: UJDRVGYYLNEVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a benzamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized by the condensation of a β-ketoester with guanidine in the presence of a base.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled through a nucleophilic substitution reaction, typically using a halogenated pyrimidine and a pyrazole derivative.

    Introduction of the Benzamide Moiety: The final step involves the coupling of the pyrazole-pyrimidine intermediate with 4-sulfamoylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-sulfamoylbenzamide is unique due to its combination of the pyrazole, pyrimidine, and benzamide moieties, which confer a distinct set of biological activities and therapeutic potential. This structural uniqueness allows it to target multiple pathways and enzymes, making it a versatile compound in drug development .

Properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S/c17-27(25,26)13-4-2-12(3-5-13)16(24)19-8-7-18-14-10-15(21-11-20-14)23-9-1-6-22-23/h1-6,9-11H,7-8H2,(H,19,24)(H2,17,25,26)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDRVGYYLNEVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.